molecular formula C21H20O10 B1683572 Vitexin CAS No. 3681-93-4

Vitexin

Cat. No. B1683572
CAS RN: 3681-93-4
M. Wt: 432.4 g/mol
InChI Key: SGEWCQFRYRRZDC-VPRICQMDSA-N
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Description

Vitexin is an apigenin flavone glucoside, a chemical compound found in various plants such as the passion flower, Vitex agnus-castus (chaste tree or chasteberry), Phyllostachys nigra bamboo leaves, pearl millet (Pennisetum millet), and Hawthorn . It possesses a variety of bioactive properties, including antioxidation, anti-inflammation, anti-cancer, neuron-protection, and cardio-protection .


Synthesis Analysis

Vitexin synthesis is predicted to involve plant polyketide chalcone synthase, isomerization by chalcone isomerase, oxidation by cytochrome P450 to convert flavanone to flavone, and transfer of sugar moiety by C-glycosyltransferase, followed by dehydration to produce flavone-8-C-glucosides . Enzymatic synthesis of vitexin glycosides has been reported, where solvent-stable β-fructosidase was used to glycosylate vitexin in organic solvents .


Molecular Structure Analysis

The molecular formula of Vitexin is C21H20O10 . The IUPAC name is 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one .


Physical And Chemical Properties Analysis

Vitexin has a molar mass of 432.38 g/mol and appears as a light yellow powder . Its melting point ranges from 203 to 204 °C .

Scientific Research Applications

Anti-Metastatic Potential

  • Study 1: Vitexin exhibits anti-metastatic properties in rat pheochromocytoma cells, potentially useful for treating diseases like cancer (Choi et al., 2006).

Anti-Inflammatory Properties

  • Study 2: Demonstrates the acute anti-inflammatory effects of vitexin, notably in reducing neutrophil migration and macrophage activation (Rosa et al., 2016).

Nutraceutical and Pharmacological Effects

  • Study 3: Highlights the absorption, metabolism, and bioactivity of vitexin, with implications for using it as a nutraceutical and chemopreventive agent (Peng et al., 2020).

Role in Cancer Treatment

  • Study 4: Investigates the potential of vitexin to induce apoptosis and inhibit metastasis in human oral cancer cells, suggesting a novel therapeutic pathway (Yang et al., 2013).

Neuroprotective Effects

  • Study 5: Explores vitexin's neuroprotective effect against cerebral ischemia/reperfusion injury, mediated by MAPK and apoptosis signaling pathways (Wang et al., 2015).

Enhancing Osteoblast Differentiation

  • Study 6: Finds that vitexin enhances osteoblast differentiation, significant for bone health and treatment of bone-related diseases (Kim et al., 2020).

Antioxidant Activity

  • Study 7: Reviews vitexin's protective effects as an antioxidant against various oxidative stress-related diseases, highlighting its broad therapeutic potential (Babaei et al., 2020).

Hypotensive and Anti-Spasmodic Properties

  • Study 8: Reports the hypotensive, anti-inflammatory, and anti-spasmodic properties of vitexin, contributing to its medicinal value (Prabhakar et al., 1981).

Genotoxicity and Antigenotoxicity

  • Study 9: Examines vitexin's genotoxic and antigenotoxic potentials, suggesting its role in developing drugs with chemoprotective effects (Fernandes et al., 2017).

Antioxidative Effects in Skincare

  • Study 10: Investigates vitexin's antioxidative effects for potential antiphotoaging applications in the cosmetic field (Kim et al., 2005).

Cardioprotective Effects

  • Study 11: Explores vitexin's protective effects against myocardial ischemia/reperfusion injury, indicating a new protective mechanism for ischemic heart disease treatment (Xue et al., 2020).

Anti-Asthmatic Potential

  • Study 12: Demonstrates vitexin's ability to suppress allergic inflammation in an ovalbumin-induced allergic asthma model, supporting its use in asthma treatment (Venturini et al., 2017).

Diverse Pharmacological Effects

  • Study 13: Summarizes recent findings on vitexin's various pharmacological activities, highlighting its potential as a substitute medicine for diverse diseases (He et al., 2016).

Bioavailability Improvement

  • Study 14: Focuses on improving vitexin's bioavailability by reducing particle size, which is crucial for its effectiveness in cardiovascular and cerebrovascular disease therapy (Zu et al., 2012).

Therapeutic Potential in Lung Cancer

  • Study 15: Explores the therapeutic potential of vitexin in human non-small cell lung cancer cells, revealing its apoptosis-inducing mechanisms (Liu et al., 2019).

Female Reproductive Health

  • Study 16: Reviews clinical trials on Vitex extracts, predominantly used for female reproductive conditions, indicating efficacy and safety in various treatments (van Die et al., 2012).

Antinociceptive Effects

  • Study 17: Investigates vitexin's antinociceptive effects in a mouse model of postoperative pain, highlighting its potential in pain control (Zhu et al., 2016).

Glucose Metabolism

  • Study 18: Studies the bioactive constituents of Ficus deltoidea leaves, showing in vivo α-glucosidase inhibition by vitexin, relevant for diabetes treatment (Choo et al., 2012).

Apoptosis in Leukemia Cells

  • Study 19: Shows vitexin's apoptotic actions in U937 human leukemia cells, providing insights into its potential as a chemopreventive agent (Lee et al., 2012).

Anti-Depressant-like Effects

  • Study 20: Demonstrates the anti-depressant-like effects of vitexin in mice, suggesting its interaction with monoaminergic mechanisms (Can et al., 2013).

Safety And Hazards

While Vitexin is generally considered safe, it is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

Vitexin contributes to increasing neuroprotective factors and pathways and counteracts the targets that induce neurodegeneration . More basic research is needed on the antioxidative effects of Vitexin in vivo, and carrying out clinical trials for the treatment of oxidative stress-related diseases is also recommended .

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c22-7-14-17(27)18(28)19(29)21(31-14)16-11(25)5-10(24)15-12(26)6-13(30-20(15)16)8-1-3-9(23)4-2-8/h1-6,14,17-19,21-25,27-29H,7H2/t14-,17-,18+,19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEWCQFRYRRZDC-VPRICQMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190287
Record name Vitexin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vitexin

CAS RN

3681-93-4
Record name Vitexin
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Vitexin
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Record name Vitexin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16836
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Record name Vitexin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-β-D-glucopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
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Record name VITEXIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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